Acetyl dl-carnitine chloride
Overview
Description
Acetyl-L-carnitine is an acetylated form of the essential mitochondrial metabolite L-carnitine . It is catabolized by plasma esterases into carnitine . It facilitates the uptake of acetyl-CoA into mitochondria during fatty acid oxidation, enhances acetylcholine production, and stimulates protein and membrane phospholipid synthesis . It is also a weak cholinergic receptor agonist and an intermediate in lipid metabolism .
Synthesis Analysis
Acetyl-L-carnitine is synthesized from the essential mitochondrial metabolite L-carnitine . It is catabolized by plasma esterases into carnitine . It facilitates the uptake of acetyl-CoA into mitochondria during fatty acid oxidation, enhances acetylcholine production, and stimulates protein and membrane phospholipid synthesis .Molecular Structure Analysis
The molecular structure of Acetyl-L-Carnitine consists of a hydroxyl group (-OH) at one end and an acetyl group (-COCH3) at the other end, connected by a four-carbon chain . The chemical formula is C9H18ClNO4 and the molecular weight is 239.696 .Chemical Reactions Analysis
Acetyl-L-carnitine is involved in several chemical reactions. It can be synthesized in vitro on the esterification of choline by acetyl-I-carnityl CoA . It also increases the oxidation rate of the branched-chain 2-oxo acid 3-methyl-2-butanoate in isolated rat muscle mitochondria in the absence of carnitine when used at a concentration of 1 mM .Physical And Chemical Properties Analysis
Acetyl-L-carnitine is important in the beta-oxidation of fatty acids and the acetyl moiety can be used to maintain acetyl-CoA levels . It also has the potential to act as a molecular chaperone and interact with large molecules such as proteins and membrane lipids and change the conformation of the larger molecules and possibly alter their functional activity .Scientific Research Applications
Field
This application falls under the field of Sports Nutrition .
Application
Acetyl dl-carnitine chloride, also known as L-carnitine (LC), is used as a supplement by recreationally-active, competitive, and highly trained athletes . It’s known for its role in fatty acid oxidation .
Method
The supplementation protocol involves a daily LC and carbohydrate ingestion for at least 12 weeks . The supplemented dose ranges from 1g to 4g per day .
Results
Prolonged supplementation of LC, especially in combination with carbohydrates, may increase muscle total carnitine content in skeletal muscle . This affects exercise metabolism, improves performance, and energy expenditure, without altering body composition .
Neuropsychopharmacology
Field
This application is in the field of Neuropsychopharmacology .
Application
Acetyl-L-carnitine (LAC) plays a pivotal role in mitochondrial metabolism and has been identified as a novel epigenetic modulator of brain plasticity .
Method
Research on mitochondrial metabolism of acetyl-L-carnitine (LAC) has led to the discovery of novel epigenetic mechanisms for the rapid regulation of brain plasticity in multiple rodent models .
Results
Boosting mitochondrial metabolism of LAC protects against oxidative stress, rapidly ameliorates insulin resistance, and reduces neuroinflammation by decreasing proinflammatory pathways such as NFkB in hippocampal and cortical neurons .
Mitochondrial Metabolism
Field
This application is in the field of Mitochondrial Metabolism .
Application
Acetyl-DL-carnitine increases the oxidation rate of the branched-chain 2-oxo acid 3-methyl-2-butanoate in isolated rat muscle mitochondria .
Method
The application involves using Acetyl-DL-carnitine at a concentration of 1 mM .
Results
Acetyl-DL-carnitine decreases the hind limb vasculature blood flow rate in rats in a dose-dependent manner . It also decreases the levels of palmitic acid and oleic acid in the cerebral cortex during the recovery period in a dog model of hypoglycemic brain injury induced by insulin .
Alzheimer’s Disease Treatment
Field
This application is in the field of Neurology .
Application
Acetyl-L-carnitine (ALCAR) has been used in the treatment of Alzheimer’s disease . It is believed to improve mental ability and slow cognitive decline .
Method
Patients with Alzheimer’s disease are given ALCAR as a dietary supplement .
Results
Several studies have shown improvements or slower declines in mental ability in people with Alzheimer’s disease who took ALCAR .
Blood Sugar Regulation
Field
This application is in the field of Endocrinology .
Application
Research shows that people with prediabetes had some improvement in their blood sugar levels after taking ALC for 2 months .
Method
Patients with prediabetes are given ALC as a dietary supplement for 2 months .
Results
After 2 months of taking ALC, patients with prediabetes showed some improvement in their blood sugar levels .
Alcoholism Treatment
Field
This application is in the field of Addiction Medicine .
Application
Acetyl-L-carnitine (ALCAR) has been used in the treatment of alcoholism .
Method
Patients with alcoholism are given ALCAR as a dietary supplement .
Results
The specific results or outcomes of using ALCAR in the treatment of alcoholism are not mentioned in the source .
Carbohydrate Metabolism
Field
This application is in the field of Biochemistry .
Application
Acetyl dl-carnitine chloride plays a significant role in carbohydrate metabolism . It has been synthesized by the choline acetylase system isolated from brain tissue and is destroyed by cholinesterase .
Method
The application involves using Acetyl dl-carnitine chloride in the choline acetylase system isolated from brain tissue .
Results
Large increases of Acetyl dl-carnitine chloride concentration during the flight of the blowfly indicate that Acetyl dl-carnitine chloride is important in carbohydrate metabolism .
Lipid Metabolism
Field
This application is in the field of Biochemistry .
Application
Acetyl dl-carnitine chloride is an important intermediate in lipid metabolism .
Method
The application involves using Acetyl dl-carnitine chloride as an intermediate in lipid metabolism .
Results
The specific results or outcomes of using Acetyl dl-carnitine chloride in lipid metabolism are not mentioned in the source .
Vasculature Blood Flow Regulation
Field
This application is in the field of Physiology .
Application
Acetyl dl-carnitine chloride is used to regulate vasculature blood flow .
Method
The application involves infusing Acetyl dl-carnitine chloride into rats .
Results
Acetyl dl-carnitine chloride decreases the hind limb vasculature blood flow rate in rats in a dose-dependent manner .
Safety And Hazards
properties
IUPAC Name |
(2-acetyloxy-3-carboxypropyl)-trimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATPLOXBFFRHDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11533053 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Acetyl dl-carnitine chloride | |
CAS RN |
2504-11-2, 5080-50-2, 287389-45-1 | |
Record name | (±)-Acetylcarnitine chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2504-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetyl dl-carnitine chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (±)-(2-acetoxy-3-carboxypropyl)trimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.918 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Propanaminium, 2-(acetyloxy)-3-carboxy-N,N,N-trimethyl-, chloride (1:1), (2R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.119 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3R)-3-acetyloxy-4-(trimethylazaniumyl)butanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 287389-45-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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